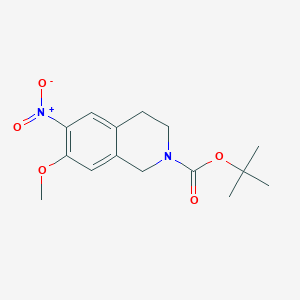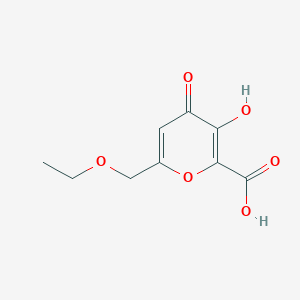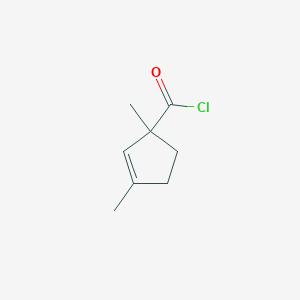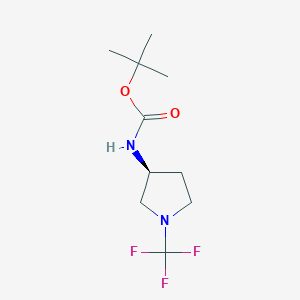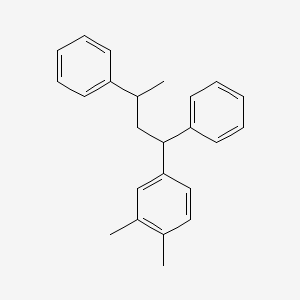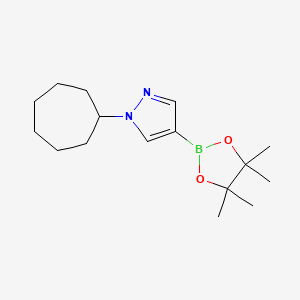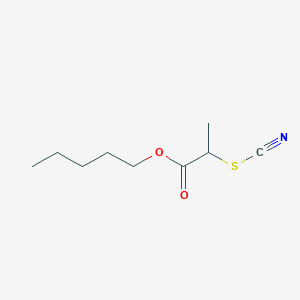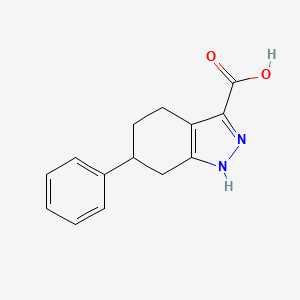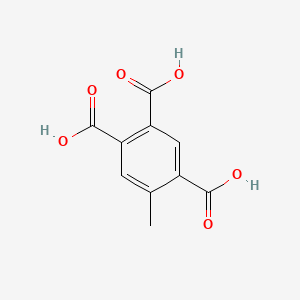
Non-4-yne-1,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonyne-1,7-diamine is an organic compound characterized by the presence of a carbon-carbon triple bond and two amine groups located at the first and seventh positions of a nine-carbon chain. This compound is part of the alkyne family, which is known for its unique chemical properties due to the presence of the triple bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyne-1,7-diamine typically involves the reaction of a 1,2-dihaloalkane with a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne through a dehydrohalogenation process. The resulting alkyne is then subjected to further reactions to introduce the amine groups at the desired positions .
Industrial Production Methods
In industrial settings, the production of 4-Nonyne-1,7-diamine may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nonyne-1,7-diamine undergoes various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions involving the amine groups.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amines and amides.
Applications De Recherche Scientifique
4-Nonyne-1,7-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Studied for its potential role in biological systems, particularly in the modulation of enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 4-Nonyne-1,7-diamine involves its interaction with molecular targets through its amine groups and the reactive triple bond. The amine groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The triple bond can participate in addition reactions, leading to the formation of new chemical entities that can modulate biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Diaminopropane
- 1,4-Diaminobutane (Putrescine)
- 1,5-Diaminopentane (Cadaverine)
- 1,6-Diaminohexane (Hexamethylenediamine)
Uniqueness
4-Nonyne-1,7-diamine is unique due to the presence of both a carbon-carbon triple bond and two amine groups at specific positions on a nine-carbon chain.
Propriétés
Numéro CAS |
207980-97-0 |
|---|---|
Formule moléculaire |
C9H18N2 |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
non-4-yne-1,7-diamine |
InChI |
InChI=1S/C9H18N2/c1-2-9(11)7-5-3-4-6-8-10/h9H,2,4,6-8,10-11H2,1H3 |
Clé InChI |
ZIJUDQVXSQVSQK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC#CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



